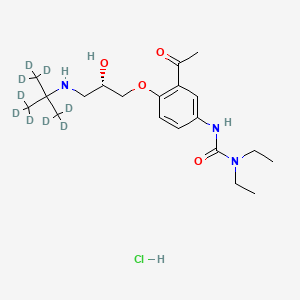

(S)-(-)-Celiprolol-d9 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-(-)-Celiprolol-d9 Hydrochloride is a deuterated form of Celiprolol, a beta-blocker used primarily in the treatment of hypertension and angina pectoris. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-Celiprolol-d9 Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the deuterium atoms and the formation of the hydrochloride salt. The reaction conditions typically involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Celiprolol-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the deuterated positions, under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically produces alcohols or amines.

Scientific Research Applications

(S)-(-)-Celiprolol-d9 Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Celiprolol.

Biology: In biological studies, it helps in understanding the pharmacokinetics and pharmacodynamics of beta-blockers.

Medicine: It is used in clinical research to evaluate the efficacy and safety of Celiprolol in treating cardiovascular diseases.

Industry: The compound is employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

(S)-(-)-Celiprolol-d9 Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors, which are primarily found in the heart. This action reduces heart rate and myocardial contractility, leading to a decrease in blood pressure and oxygen demand. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.

Comparison with Similar Compounds

Similar Compounds

Celiprolol: The non-deuterated form of (S)-(-)-Celiprolol-d9 Hydrochloride, used for similar therapeutic purposes.

Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.

Metoprolol: A beta-blocker that is more selective for beta-1 receptors but has a shorter half-life compared to this compound.

Uniqueness

The primary uniqueness of this compound lies in its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool in pharmacokinetic studies. This property distinguishes it from other beta-blockers and even from its non-deuterated counterpart, Celiprolol.

Biological Activity

(S)-(-)-Celiprolol-d9 Hydrochloride is a deuterated form of celiprolol, a selective beta-1 adrenergic antagonist that is primarily used in the management of hypertension and other cardiovascular conditions. Its unique structure, which includes deuterium substitution, may influence its pharmacokinetic properties and biological activity compared to the non-deuterated form. This article reviews the biological activity of this compound, focusing on its therapeutic applications, pharmacodynamics, and clinical findings.

Pharmacological Profile

Celiprolol acts primarily as a beta-1 adrenergic blocker with additional properties that include partial agonism at beta-2 receptors. This dual action contributes to its efficacy in lowering blood pressure and improving heart rate variability. The deuterated version, this compound, is expected to exhibit similar pharmacological properties but with potentially altered metabolic stability due to the presence of deuterium.

Key Properties

- Chemical Structure : C20H34ClN3O4

- Molecular Weight : 397.96 g/mol

- Mechanism of Action : Beta-1 blockade with partial beta-2 agonism

Vascular Ehlers-Danlos Syndrome (vEDS)

Recent studies have highlighted the use of celiprolol in patients with vascular Ehlers-Danlos syndrome (vEDS), a genetic condition characterized by fragile blood vessels and connective tissue abnormalities. A notable case study documented the administration of celiprolol hydrochloride in a 40-year-old female patient diagnosed with vEDS, who experienced significant improvements in chronic anemia and bruising symptoms after treatment. Over seven years, there were no recorded cardiac or vascular events, suggesting a protective effect against vascular complications associated with vEDS .

Clinical Trials

A pivotal clinical trial named the DiSCOVER trial is currently underway to evaluate the efficacy of celiprolol in reducing vEDS-related events. This phase 3 randomized, double-blind, placebo-controlled study aims to enroll approximately 200 patients with genetically confirmed COL3A1-positive vEDS . The primary endpoint is to measure the time to first occurrence of serious vascular events.

Efficacy Data

The following table summarizes key findings from recent studies on celiprolol's efficacy in managing symptoms associated with vEDS:

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound may differ from its non-deuterated counterpart due to the isotopic substitution. Studies indicate that deuteration can lead to slower metabolism and longer half-life for certain drugs, potentially enhancing therapeutic effects while reducing side effects . However, specific pharmacokinetic data for this compound remains limited.

Properties

IUPAC Name |

3-[3-acetyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1/i4D3,5D3,6D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-CGYOIASKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.